molecular formula C11H11NO B11915630 2-(Aminomethyl)-7-hydroxynaphthalene

2-(Aminomethyl)-7-hydroxynaphthalene

Cat. No.: B11915630
M. Wt: 173.21 g/mol
InChI Key: TYBPHWNHVIFSPR-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-7-hydroxynaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the 2-position and a hydroxyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-7-hydroxynaphthalene can be achieved through several methods One common approach involves the nitration of naphthalene followed by reduction and subsequent functional group transformations For instance, nitration of naphthalene can yield 2-nitronaphthalene, which can then be reduced to 2-aminonaphthalene

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-7-hydroxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-(Aminomethyl)-7-hydroxynaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-7-hydroxynaphthalene involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aminomethyl group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminonaphthalene: Lacks the hydroxyl group at the 7-position.

    7-Hydroxynaphthalene: Lacks the aminomethyl group at the 2-position.

    2-(Aminomethyl)-naphthalene: Lacks the hydroxyl group at the 7-position.

Uniqueness

2-(Aminomethyl)-7-hydroxynaphthalene is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its similar compounds.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

7-(aminomethyl)naphthalen-2-ol

InChI

InChI=1S/C11H11NO/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6,13H,7,12H2

InChI Key

TYBPHWNHVIFSPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)O)CN

Origin of Product

United States

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